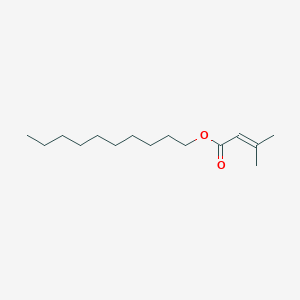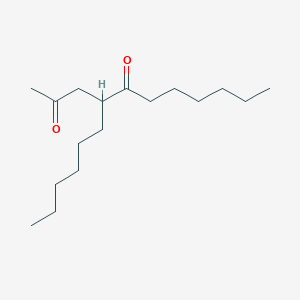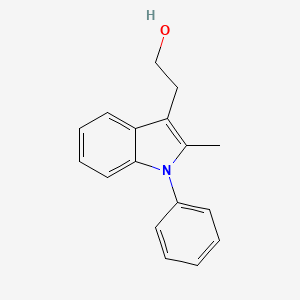
1H-Indole-3-ethanol, 2-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-ethanol, 2-methyl-1-phenyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a unique structure with a phenyl group and a methyl group attached to the indole ring, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
The synthesis of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Indole-3-ethanol, 2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-3-ethanol, 2-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology: Indole derivatives are known for their roles in cell signaling and as plant hormones.
Industry: Indole compounds are used in the production of dyes, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives can modulate the activity of enzymes involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Comparaison Avec Des Composés Similaires
1H-Indole-3-ethanol, 2-methyl-1-phenyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in synthesizing biologically active molecules.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-ethanamine, N-methyl-:
The uniqueness of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
52915-56-7 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(2-methyl-1-phenylindol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO/c1-13-15(11-12-19)16-9-5-6-10-17(16)18(13)14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3 |
Clé InChI |
RBPQYCNZSKRITL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


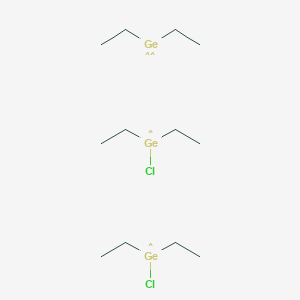
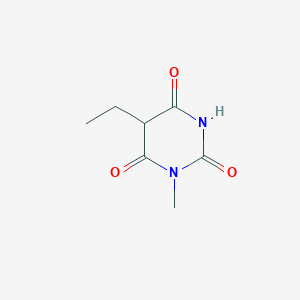
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
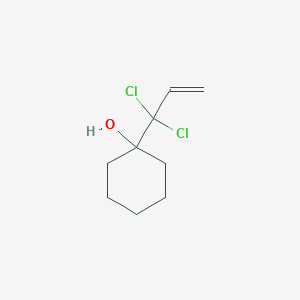
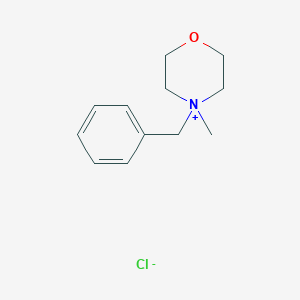
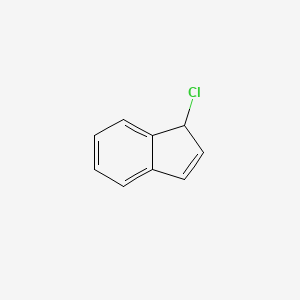
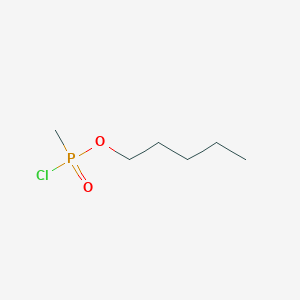
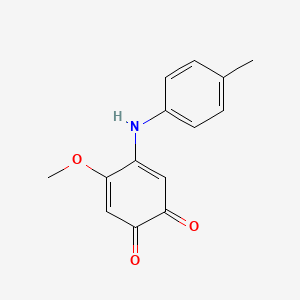
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
